![molecular formula C16H11NS2 B14243696 Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- CAS No. 217963-27-4](/img/structure/B14243696.png)
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with compounds containing active hydrogen atoms.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
科学的研究の応用
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial properties.
Benzothiazole-2-acetonitrile: Used in the synthesis of methine dyes.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: Studied for their anti-mycobacterial activity.
Uniqueness
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzo[b]thiophene moieties makes it a versatile scaffold for the development of new therapeutic agents and materials .
特性
CAS番号 |
217963-27-4 |
|---|---|
分子式 |
C16H11NS2 |
分子量 |
281.4 g/mol |
IUPAC名 |
5-(1-benzothiophen-2-yl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H11NS2/c1-10-17-13-8-12(6-7-15(13)18-10)16-9-11-4-2-3-5-14(11)19-16/h2-9H,1H3 |
InChIキー |
RJWCAACZKXBKRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)C3=CC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
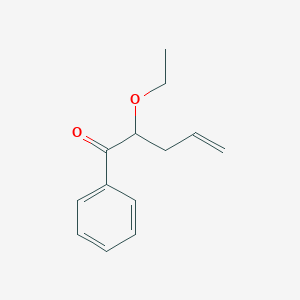
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
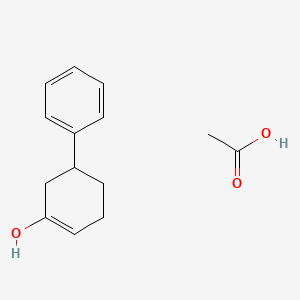
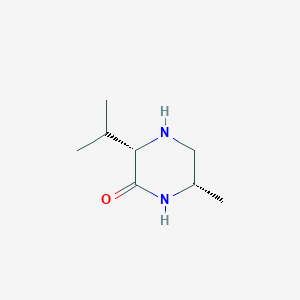
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

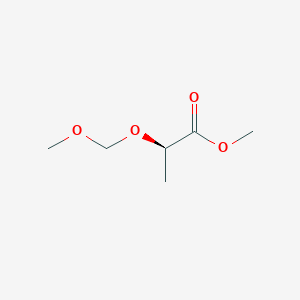
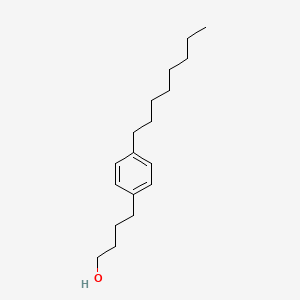
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)

